Inarigivir ammonium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB-9000 (ammonium) involves the creation of a dinucleotide structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of nucleotide coupling reactions, followed by purification steps to achieve the desired purity .
Industrial Production Methods
Industrial production of SB-9000 (ammonium) involves large-scale synthesis using automated nucleotide synthesizers. The process includes stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored under dry, sealed conditions at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
SB-9000 (ammonium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions can alter the dinucleotide structure, potentially affecting its antiviral properties.
Substitution: Nucleotide substitution reactions can be used to modify the compound’s structure for research purposes.
Common Reagents and Conditions
Common reagents used in reactions involving SB-9000 (ammonium) include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Various nucleotide analogs.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified nucleotide structures, while substitution reactions can yield a variety of nucleotide analogs .
Scientific Research Applications
SB-9000 (ammonium) has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study nucleotide interactions and modifications.
Biology: Investigated for its role in activating intracellular innate immunity through RIG-I agonism.
Medicine: Explored as a potential therapeutic agent for reducing HBV DNA levels in infected individuals.
Industry: Utilized in the development of antiviral drugs and related research.
Mechanism of Action
SB-9000 (ammonium) exerts its effects by acting as an agonist of retinoic acid-inducible gene-I (RIG-I). This activation leads to the stimulation of intracellular innate immune responses, which play a crucial role in reducing HBV DNA levels. The compound’s mechanism involves binding to RIG-I and triggering downstream signaling pathways that enhance antiviral immunity .
Comparison with Similar Compounds
Similar Compounds
Inarigivir (ORI-9020) ammonium: Another dinucleotide antiviral compound with similar properties and mechanisms of action.
Quaternary ammonium compounds: These compounds share some structural similarities but differ significantly in their applications and mechanisms.
Uniqueness
SB-9000 (ammonium) is unique due to its specific action as a RIG-I agonist and its demonstrated efficacy in reducing HBV DNA levels. Unlike other quaternary ammonium compounds, which are primarily used as disinfectants and surfactants, SB-9000 (ammonium) has a specialized role in antiviral research and therapy .
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione;azane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUBLFJDYDLFRY-NJCNYLKWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N8O10PS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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